molecular formula C7H6ClFN2O B167639 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide CAS No. 1643-74-9

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No. B167639
CAS RN: 1643-74-9
M. Wt: 188.59 g/mol
InChI Key: IGJUYVFAGFNDBJ-UHFFFAOYSA-N
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Patent
US06417398B1

Procedure details

A mixture of 15.6 g of 2-chloro-6-fluorobenzonitrile, 9.0 g of hydroxylamine hydrochloride, 7.4 g of sodium carbonate, 50 ml of ethanol and 15 ml of water was stirred at 70-75° C. for 16 h. The solvent was evaporated and the residue was stirred with tertbutyl methyl ether, and the filtrate afforded, after evaporation of the solvent, 17.6 g of the desired product of m.p. 115-120° C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].Cl.[NH2:12][OH:13].C(=O)([O-])[O-].[Na+].[Na+].C(O)C>O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[N:12][OH:13])[NH2:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)F
Name
Quantity
9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 70-75° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
the residue was stirred with tertbutyl methyl ether
CUSTOM
Type
CUSTOM
Details
the filtrate afforded
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent, 17.6 g of the desired product of m.p. 115-120° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C(N)=NO)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.